(6-(Thiophen-3-yl)pyridin-3-yl)methanamine
Overview
Description
(6-(Thiophen-3-yl)pyridin-3-yl)methanamine is a heterocyclic compound that features both a thiophene and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. It is commonly used as a building block in the synthesis of various bioactive molecules, including inhibitors of cyclin-dependent kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Thiophen-3-yl)pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiophene and pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene and pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(6-(Thiophen-3-yl)pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterobiaryl purine derivatives.
Biology: The compound is studied for its potential as an inhibitor of cyclin-dependent kinases, which are crucial in cell cycle regulation.
Medicine: Research is ongoing to explore its antiproliferative properties, making it a candidate for cancer therapy.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (6-(Thiophen-3-yl)pyridin-3-yl)methanamine involves its interaction with molecular targets such as cyclin-dependent kinases. By inhibiting these kinases, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
(6-(Thiophen-2-yl)pyridin-3-yl)methanamine: Similar structure but with the thiophene ring at the 2-position.
(6-(Furan-3-yl)pyridin-3-yl)methanamine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: (6-(Thiophen-3-yl)pyridin-3-yl)methanamine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and biological activity. This positioning can lead to different interactions with molecular targets compared to its analogs .
Properties
IUPAC Name |
(6-thiophen-3-ylpyridin-3-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQAHBRYXFRMHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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